4-Chloro-4-phenylbutan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
52117-38-1 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
4-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H11ClO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
IOZCRUHKHFNWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Structural Features and Inherent Chemical Reactivity Potential
4-Chloro-4-phenylbutan-2-one is a molecule built upon a four-carbon butanone framework. nih.gov Its systematic IUPAC name precisely describes the arrangement of its functional groups: a ketone group at the second carbon position, and both a phenyl group and a chlorine atom attached to the fourth carbon. nih.gov
The key to its chemical personality lies in the combination of two principal functional groups:
The Ketone Group: The carbonyl (C=O) group at the C-2 position serves as an electrophilic center, making it susceptible to nucleophilic attack. This allows for a variety of classical ketone reactions, such as reductions to form the corresponding secondary alcohol or additions of organometallic reagents.
The Benzylic Chloride: The chlorine atom is attached to a carbon that is directly bonded to a phenyl ring. This arrangement classifies it as a benzylic chloride. This feature significantly enhances the reactivity of the C-Cl bond, making the chlorine an excellent leaving group in nucleophilic substitution reactions (via both S_N1 and S_N2 pathways). The stability of the potential intermediate benzylic carbocation contributes to this heightened reactivity.
This bifunctional nature, possessing two distinct reactive sites, allows this compound to act as a versatile building block in complex molecule synthesis.
Significance in Modern Organic Synthesis and Chemical Research
Conventional Chemical Synthesis Routes
Conventional synthesis provides several potential, though sometimes indirect, pathways to this compound and its isomers. These methods rely on fundamental organic reactions, including halogenation, Grignard reactions, and Friedel-Crafts acylations, with careful consideration of reaction conditions to control the final product structure.
Halogenation of Unsaturated Alcohol Precursors (e.g., 4-Phenyl-3-buten-2-ol)
A prominent strategy for synthesizing α-haloketones involves the halogenation of allylic alcohol precursors. A well-documented example of this approach, although it yields the isomeric 3-chloro-4-phenylbutan-2-one , is the iridium-catalyzed tandem isomerization and C-Cl bond formation. orgsyn.org
The process begins with the reduction of (E)-4-phenyl-3-buten-2-one using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) to produce the allylic alcohol, 4-phenyl-3-buten-2-ol. orgsyn.orgorgsyn.org The crude alcohol is then subjected to a reaction with an iridium catalyst, specifically the dichloro(pentamethylcyclopentadienyl)iridium (III) dimer ([Cp*IrCl₂]₂), and a chlorinating agent, N-chlorosuccinimide (NCS), in a mixture of tetrahydrofuran (B95107) (THF) and water. orgsyn.org This highly efficient method yields the α-chloroketone, 3-chloro-4-phenylbutan-2-one, as the primary product. orgsyn.org The reaction demonstrates how a specific catalyst system can control the regioselectivity to favor the formation of the α-chloroketone over other potential isomers. orgsyn.org
Table 1: Iridium-Catalyzed Synthesis of 3-Chloro-4-phenylbutan-2-one
| Step | Reactants | Reagents/Catalyst | Solvent | Key Conditions | Product |
|---|---|---|---|---|---|
| A | (E)-4-Phenyl-3-buten-2-one | Sodium borohydride (NaBH₄) | Ethanol | Cooled to 4°C, then warmed to room temp. | 4-Phenyl-3-buten-2-ol |
| B | 4-Phenyl-3-buten-2-ol | [Cp*IrCl₂]₂, N-Chlorosuccinimide (NCS) | THF/Water (1:2 v/v) | Room temperature | 3-Chloro-4-phenylbutan-2-one |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Approaches Involving Chloroacetic Acid and Phenylacetone (B166967)
The synthesis of this compound from chloroacetic acid and phenylacetone is not a widely documented direct route. However, a plausible multi-step pathway can be hypothesized based on fundamental organic reactions. This would likely begin with an aldol-type condensation between phenylacetone and an activated form of chloroacetic acid, such as a chloroacetyl chloride or ester, to form the carbon skeleton. Subsequent chemical transformations, such as reduction of the resulting carbonyl or hydroxyl groups and specific chlorination at the benzylic position (C-4), would be required to arrive at the final product. The complexity and potential for side reactions make this a challenging and less direct approach compared to other methods.
Direct Chlorination of Related Phenylbutanones
The direct chlorination of 4-phenylbutan-2-one presents a significant challenge regarding regioselectivity. Ketones typically undergo chlorination at the α-carbon (the carbon adjacent to the carbonyl group) under conditions that involve the formation of an enol or enolate intermediate. For 4-phenylbutan-2-one, the α-carbons are at positions C-1 and C-3. Therefore, standard chlorination methods would preferentially yield 1-chloro-4-phenylbutan-2-one or 3-chloro-4-phenylbutan-2-one.
To achieve chlorination at the C-4 position to form the desired This compound , a reaction that specifically targets the benzylic carbon is necessary. Benzylic chlorination is typically accomplished using reagents that favor radical mechanisms, such as N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or light). However, the presence of the ketone functionality could complicate this reaction, potentially leading to a mixture of products. No specific, high-yield procedure for the direct benzylic chlorination of 4-phenylbutan-2-one was identified in the surveyed literature.
Strategies Utilizing Grignard Reagents Followed by Chlorination
A viable and logical pathway to This compound involves the synthesis of its corresponding alcohol precursor, 4-hydroxy-4-phenylbutan-2-one (B3053436), followed by chlorination.
The precursor alcohol can be synthesized via an aldol (B89426) reaction between benzaldehyde (B42025) and acetone (B3395972). researchgate.net This reaction can be catalyzed by organocatalysts to produce the chiral alcohol, (R)-4-hydroxy-4-phenylbutan-2-one, in high yield and enantiomeric excess. researchgate.net An alternative method involves the unilateral addition of a phenyl Grignard reagent (phenylmagnesium bromide) to a β-diketone like acetylacetone (B45752) (2,4-pentanedione), although this can present challenges in controlling the site of addition. rsc.org
Once the 4-hydroxy-4-phenylbutan-2-one precursor is obtained, it can be converted to the final product through a nucleophilic substitution reaction. The tertiary hydroxyl group at the benzylic position is readily substituted by a chlorine atom using standard chlorinating agents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). This two-step sequence represents a highly plausible route to the target compound.
Considerations in Friedel-Crafts Acylation and Subsequent Halogenation
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry but its application for the direct synthesis of this compound is not straightforward. A standard Friedel-Crafts acylation of benzene (B151609) with 4-chlorobutyryl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), results in the formation of the isomeric compound 4-chloro-1-phenylbutan-1-one . acs.orgcore.ac.uk
To obtain the butan-2-one structure, one might consider a Friedel-Crafts alkylation of benzene with a substrate like 4-chlorobutan-2-one. However, such reactions are often plagued by issues including carbocation rearrangements and polyalkylation, making it difficult to achieve a clean, high-yield synthesis of the desired product. youtube.com The Lewis acid catalyst could also promote side reactions involving the ketone functional group. Due to these limitations, this pathway is generally less favorable for preparing this specific ketone structure.
Biocatalytic and Stereoselective Synthesis
Modern synthetic chemistry increasingly utilizes enzymes and chiral catalysts to achieve high levels of stereoselectivity, which is crucial for applications in pharmaceuticals and materials science. While direct biocatalytic synthesis of this compound is not extensively documented, methods for the stereoselective synthesis of its direct precursor, 4-hydroxy-4-phenylbutan-2-one, are well-established.
A notable example is the use of a recyclable, solvent-free organocatalyst, N-PEG-(L)-prolinamide, for the enantioselective aldol reaction between acetone and benzaldehyde. researchgate.net This method produces (R)-4-hydroxy-4-phenylbutan-2-one on a large scale with high yield and excellent enantiomeric excess. researchgate.net
Table 2: Organocatalytic Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one
| Reactants | Catalyst | Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Acetone, Benzaldehyde | N-PEG-(L)-prolinamide | Solvent-free, Scalable | 95% | 91% |
Data sourced from a study on solvent-free organocatalysis. researchgate.net
Following the stereoselective synthesis of the chiral alcohol, a subsequent chlorination step (as described in section 2.1.4) would yield the enantiomerically enriched target compound, (R)- or (S)-4-Chloro-4-phenylbutan-2-one. This chemoenzymatic or organocatalytic approach offers a powerful strategy for accessing specific stereoisomers of the final product.
Enzyme-Mediated Reductions of Halogenated Precursors
The reduction of (Z)-C6H5CH=CXC(O)CH3, where X is either chlorine or bromine, using Pichia stipitis can lead to the formation of 4-phenylbutan-2-one. This occurs through a dehalogenation process of the intermediate, 3-halo-4-phenylbutan-2-one, via an electron transfer mechanism. researchgate.net The addition of inhibitors like 1,3-dinitrobenzene (B52904) can prevent this dehalogenation, allowing for the formation of the corresponding (2S,3S)-halohydrins with high enantiomeric excess through a hydride transfer mechanism. researchgate.net
Ketoreductase (KRED) enzymes are also utilized for the stereoselective reduction of prochiral ketones to produce optically pure alcohols. nih.gov Specifically, ketoreductase polypeptides have been developed to improve the conversion rate of N-protected (S)-3-amino-1-chloro-4-phenylbutan-2-one to N-protected (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol. google.com A chemoenzymatic approach involving the enantioselective bioreduction of α-, β-, and γ-haloketones by whole-cell biocatalysts, such as baker's yeast, followed by stereospecific cyclization of the resulting halohydrins, has been developed for the synthesis of optically active oxygen-containing heterocycles. mdpi.com
| Precursor | Biocatalyst | Product | Mechanism | Reference |
| (Z)-C6H5CH=CXC(O)CH3 (X=Cl, Br) | Pichia stipitis | 4-phenylbutan-2-one | Electron Transfer | researchgate.net |
| (Z)-C6H5CH=CXC(O)CH3 (X=Cl, Br) with 1,3-dinitrobenzene | Pichia stipitis | (2S,3S)-halohydrins | Hydride Transfer | researchgate.net |
| N-protected (S)-3-amino-1-chloro-4-phenylbutan-2-one | Ketoreductase Polypeptides | N-protected (2R,3S)-3-amino-1-chloro-4-phenylbutan-2-ol | Stereoselective Reduction | google.com |
| α-, β-, and γ-haloketones | Baker's Yeast | Optically Active Halohydrins | Enantioselective Bioreduction | mdpi.com |
Enantioselective Approaches for Chiral Building Blocks
Enantioselective synthesis provides a powerful tool for creating chiral molecules with high stereochemical purity. One such method involves the enantioselective addition of phenylacetylene (B144264) to racemic α-chloroketones in the presence of a chiral catalyst, yielding functionalized building blocks with a quaternary stereocenter. mdpi.com The use of chiral racemic chloroketones in enantioselective alkynylation reactions represents a significant advancement in forming chiral quaternary stereocenters. mdpi.com
Another strategy is the use of nickel-catalyzed multicomponent olefin cross-coupling reactions with chiral N-heterocyclic carbene (NHC) ligands. nus.edu.sg This approach allows for the synthesis of enantioenriched compounds from olefins, an organotriflate, and a metal alkoxide or an organometallic reagent. nus.edu.sg This method provides a direct route to chiral molecules that possess tertiary or quaternary stereogenic centers with either carbon or heteroatom substituents. nus.edu.sg
Dynamic kinetic resolution (DKR) is another effective technique. For instance, a DKR protocol for chlorohydrins was enhanced by using a base-activated racemization catalyst in conjunction with Burkholderia cepacia lipase, leading to improved yields and enantiomeric excesses of the resulting chlorohydrin acetates. diva-portal.org
| Approach | Catalyst/Reagent | Precursor(s) | Product | Key Feature | Reference |
| Enantioselective Alkynylation | Chiral Salen Ligand, Me2Zn | Racemic 3-Chloro-4-phenylbutan-2-one, Phenylacetylene | Chiral alkynylated products | Formation of quaternary stereocenter | mdpi.com |
| Olefin Cross-Coupling | Chiral NHC-Nickel Catalyst | Olefins, Organotriflate, Metal Alkoxide/Organometallic Reagent | Enantioenriched compounds with tertiary/quaternary stereocenters | High stereochemical purity | nus.edu.sg |
| Dynamic Kinetic Resolution | Base-activated Racemization Catalyst, Burkholderia cepacia lipase | Chlorohydrins | Enantioenriched Chlorohydrin Acetates | Improved yields and enantiomeric excess | diva-portal.org |
Optimization of Synthetic Conditions
Control of Reaction Temperature and Solvent Selection
The optimization of reaction conditions, including temperature and solvent, is crucial for maximizing yield and purity in the synthesis of this compound and related compounds. For instance, in the Friedel-Crafts acylation followed by halogenation to produce 2-chloro-1-phenylbutan-1-one, temperature control is critical, with a recommended range of 0–25°C to prevent decomposition. The selection of a polar aprotic solvent, such as dichloromethane (B109758) (DCM), can improve the efficiency of electrophilic substitution.
In some catalytic reactions, higher temperatures can accelerate the reaction rate. However, this may also lead to reduced stereoselectivity and catalyst degradation. researchgate.net The use of microwave heating can often shorten reaction times, increase product yields, and enhance purity compared to conventional heating methods. researchgate.net In the context of the Henry reaction, studies have shown that more polar solvents like water, methanol, and acetonitrile (B52724) lead to higher yields and diastereoselectivities. researchgate.net An increase in temperature from 30 to 80 °C in this reaction improved the yield but with a slight decrease in diastereoselectivity. researchgate.net
| Reaction Type | Temperature Range | Solvent | Effect on Reaction | Reference |
| Friedel-Crafts Acylation/Halogenation | 0–25°C | Dichloromethane (DCM) | Prevents decomposition, enhances efficiency | |
| Henry Reaction | 30–80°C | Water, Methanol, Acetonitrile | Higher temperature increases yield; polar solvents improve yield and diastereoselectivity | researchgate.net |
Influence of Catalyst Loading and Stoichiometry
The amount of catalyst and the stoichiometry of reactants significantly impact the outcome of a synthesis. In a study on the Henry reaction, increasing the catalyst amount from 1.0 to 5.0 mol% enhanced the product yield from 67% to 92%. researchgate.net A catalyst loading of 3.0 mol% was determined to be a suitable compromise. researchgate.net
In another example involving an electrochemical oxidative cyclization, decreasing the catalyst (PhI) loading from 30 to 25 mol% resulted in a yield decrease from 93% to 80%. acs.org However, the higher yield could be regained at the lower catalyst loading by increasing the electrical charge passed through the reaction. acs.org This demonstrates the interplay between catalyst loading and other reaction parameters. For the synthesis of 2-chloro-1-phenylbutan-1-one, it is recommended to titrate catalyst ratios (e.g., 1:1.2 substrate to catalyst) to avoid the formation of side products from overuse of Lewis acids.
| Reaction | Catalyst | Catalyst Loading | Effect on Yield | Reference |
| Henry Reaction | Lanthanide complex | 1.0 mol% | 67% | researchgate.net |
| Henry Reaction | Lanthanide complex | 3.0 mol% | Suitable compromise | researchgate.net |
| Henry Reaction | Lanthanide complex | 5.0 mol% | 92% | researchgate.net |
| Electrochemical Oxidative Cyclization | Iodobenzene (PhI) | 30 mol% | 93% | acs.org |
| Electrochemical Oxidative Cyclization | Iodobenzene (PhI) | 25 mol% | 80% | acs.org |
Chemical Reactivity and Transformation Pathways of 4 Chloro 4 Phenylbutan 2 One
Nucleophilic Substitution Reactions at the Chlorinated Carbon
The carbon atom bonded to the chlorine atom in 4-Chloro-4-phenylbutan-2-one is electrophilic due to the electron-withdrawing nature of the halogen. This makes it a target for nucleophilic attack, leading to the displacement of the chloride ion.
Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amines)
Nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary amines, react with this compound in a nucleophilic substitution reaction. youtube.com The lone pair of electrons on the nitrogen atom attacks the carbon atom bonded to the chlorine, displacing the chloride ion. youtube.com
The initial reaction with ammonia or a primary amine yields a primary or secondary amine, respectively. youtube.com However, the product amine also possesses a lone pair of electrons on the nitrogen atom and can act as a nucleophile itself. chemguide.co.uk This can lead to subsequent substitution reactions with remaining this compound, resulting in the formation of secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts. youtube.comchemguide.co.uk The reaction is often carried out in a solvent like ethanol (B145695) to prevent the formation of an alcohol. youtube.com
| Nucleophile | Initial Product | Potential Further Products |
| Ammonia (NH₃) | Primary Amine | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Primary Amine (R-NH₂) | Secondary Amine | Tertiary Amine, Quaternary Ammonium Salt |
| Secondary Amine (R₂NH) | Tertiary Amine | Quaternary Ammonium Salt |
Reactivity with Oxygen- and Sulfur-Centered Nucleophiles (e.g., Alcohols, Thiols)
Oxygen-centered nucleophiles, such as alcohols, can react with this compound, although they are generally weaker nucleophiles than amines. The reaction would proceed via a similar nucleophilic substitution mechanism to yield an ether.
Sulfur-centered nucleophiles are generally more potent than their oxygen counterparts. msu.edu Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily displace the chloride ion from alkyl halides to form sulfides. msu.edu The higher nucleophilicity of sulfur is attributed to its larger size and greater polarizability. msu.edu For instance, thiomethoxide (CH₃S⁻) is a powerful nucleophile that would be expected to react efficiently with this compound. rsc.org
| Nucleophile | Product |
| Alcohol (R-OH) | Ether |
| Thiol (R-SH) | Sulfide |
| Thiolate (R-S⁻) | Sulfide |
Intra- and Intermolecular Substitution Mechanisms
Nucleophilic substitution reactions can proceed through either intermolecular or intramolecular pathways. In an intermolecular reaction, the nucleophile is a separate chemical species that attacks the substrate. The reactions with amines, alcohols, and thiols described above are examples of intermolecular substitutions.
Intramolecular substitution can occur if a molecule contains both a nucleophilic center and a leaving group. In such cases, the nucleophile can attack the electrophilic carbon within the same molecule, leading to the formation of a cyclic product. The likelihood of an intramolecular reaction depends on the chain length separating the nucleophile and the leaving group, with the formation of five- and six-membered rings being particularly favorable.
Carbonyl Group Transformations
The carbonyl group in this compound is a key site of reactivity, undergoing addition reactions with a variety of nucleophiles. The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. byjus.comlibretexts.org
Reduction Reactions, Including Hydride Transfer Mechanisms
The carbonyl group of this compound can be reduced to a secondary alcohol. This is commonly achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org These reagents act as a source of hydride ions (H⁻). libretexts.orglibretexts.org
The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. slideshare.netorganicchemistrytutor.com This attack breaks the carbon-oxygen pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgslideshare.net In a subsequent step, the alkoxide is protonated, typically by the addition of water or a weak acid, to yield the final alcohol product. organicchemistrytutor.comyoutube.com While both NaBH₄ and LiAlH₄ can reduce ketones, LiAlH₄ is a much stronger reducing agent and reacts violently with protic solvents. libretexts.orglibretexts.org
| Hydride Reagent | Solvent System | Product |
| Sodium Borohydride (NaBH₄) | Typically protic solvents (e.g., methanol, ethanol) | 4-Chloro-4-phenylbutan-2-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF), followed by aqueous workup | 4-Chloro-4-phenylbutan-2-ol |
Nucleophilic Addition Reactions
The carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles in what is known as a nucleophilic addition reaction. byjus.commasterorganicchemistry.com This reaction is fundamental to the conversion of carbonyl groups into other functional groups. slideshare.net The initial step involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.orgmasterorganicchemistry.com
Strong nucleophiles can directly attack the carbonyl group, while weaker nucleophiles may require acid catalysis to activate the carbonyl group towards attack. byjus.com For example, primary amines can add to the carbonyl group, and this is often followed by the elimination of water to form an imine. byjus.com Similarly, alcohols can add to form hemiacetals, which can then react with a second alcohol molecule to form an acetal. byjus.com
Enolate Chemistry and Alpha-Carbon Reactivity
The presence of a carbonyl group renders the α-hydrogens of this compound acidic, enabling the formation of an enolate intermediate under basic conditions. This enolate is a potent nucleophile, readily participating in reactions at the α-carbon.
The formation of the enolate is typically achieved using a strong, sterically hindered base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. libretexts.orgmasterorganicchemistry.combham.ac.uk These conditions favor the rapid and irreversible deprotonation at the less hindered α-carbon, leading to the formation of the kinetic enolate. masterorganicchemistry.com The resulting enolate anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.
Once formed, the enolate of this compound can react with various electrophiles in S\textsubscript{N}2 reactions, leading to the formation of new carbon-carbon bonds at the α-position. libretexts.org These alkylation reactions are subject to the typical constraints of S\textsubscript{N}2 reactions, favoring primary or methyl halides as electrophiles. libretexts.org Secondary halides react less efficiently, and tertiary halides are unsuitable due to competing elimination reactions. libretexts.org
Table 1: Representative Alkylation Reactions of α-Haloketone Enolates
| Electrophile | Product | Reaction Conditions | Reference |
| Methyl Iodide | 3-Chloro-3-phenyl-2-pentanone | LDA, THF, -78 °C | libretexts.org |
| Benzyl Bromide | 3-Chloro-1,3-diphenyl-2-butanone | LDA, THF, -78 °C | libretexts.org |
Halogen-Specific Reactions
The chlorine atom in this compound, being at a benzylic and α-keto position, exhibits enhanced reactivity, making it susceptible to a variety of substitution and elimination reactions.
Dehalogenation Pathways
The removal of the chlorine atom from this compound can be accomplished through reductive dehalogenation. This transformation is significant as it provides a pathway to the corresponding dehalogenated ketone, 4-phenylbutan-2-one. A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and outcomes. wikipedia.org
One common method involves the use of zinc dust in a suitable solvent. wikipedia.org The reaction likely proceeds through the formation of an organozinc intermediate, which is then protonated to yield the dehalogenated product. Other reducing agents that have been successfully used for the dehalogenation of α-haloketones include sodium borohydride and catalytic hydrogenation. The reduction of α-haloketones can lead to the formation of enolates in a site-specific manner. wikipedia.org
Table 2: Reagents for Reductive Dehalogenation of α-Chloroketones
| Reagent | Typical Conditions | Product | Reference |
| Zinc Dust | Acetic Acid | Ketone | wikipedia.org |
| Sodium Borohydride | Ethanol | Halohydrin/Ketone | wikipedia.org |
| H₂, Pd/C | Ethanol, rt | Ketone | organic-chemistry.org |
Reactions with Phosphorus Halides
The reaction of ketones with phosphorus halides, such as phosphorus pentachloride (PCl₅), is a known method for the conversion of a carbonyl group into a gem-dihalide. quora.com In the case of this compound, treatment with PCl₅ is expected to yield 2,2,4-trichloro-4-phenylbutane.
The reaction mechanism is thought to involve the initial attack of the carbonyl oxygen on the phosphorus atom of PCl₅, leading to the formation of a chlorophosphate intermediate. Subsequent intramolecular or intermolecular attack by a chloride ion on the carbocationic center, followed by elimination of phosphoryl chloride (POCl₃), results in the formation of the gem-dichloride. quora.com
Halogen Exchange Reactions
The chlorine atom in this compound can be replaced by another halogen through a nucleophilic substitution reaction, most notably the Finkelstein reaction. byjus.comwikipedia.org This reaction is particularly effective for α-carbonyl halides due to the electron-withdrawing nature of the adjacent carbonyl group, which enhances the electrophilicity of the α-carbon. byjus.com
The classic Finkelstein reaction involves treating the α-chloroketone with an excess of an alkali metal iodide, typically sodium iodide, in a solvent like acetone (B3395972). byjus.comwikipedia.org The success of the reaction is driven by the differential solubility of the halide salts in acetone; sodium chloride is insoluble in acetone and precipitates out of the reaction mixture, thus driving the equilibrium towards the formation of the α-iodoketone. byjus.comwikipedia.org This S\textsubscript{N}2 reaction proceeds with inversion of stereochemistry if the α-carbon is a chiral center. byjus.com
Table 3: Finkelstein Reaction Conditions for Halogen Exchange
| Substrate | Reagent | Solvent | Product | Driving Force | Reference |
| This compound | NaI | Acetone | 4-Iodo-4-phenylbutan-2-one | Precipitation of NaCl | byjus.comwikipedia.org |
| Alkyl Chloride | NaBr | Acetone | Alkyl Bromide | Precipitation of NaCl | wikipedia.org |
Advanced Functional Group Interconversions
Oxidation of Hydroxy-Substituted Derivatives
The corresponding hydroxy-substituted derivative of this compound is 4-chloro-4-phenyl-2-butanol. This secondary alcohol can be oxidized to re-form the parent ketone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.comresearchgate.netorganic-chemistry.org
A commonly used and effective reagent for the oxidation of secondary alcohols to ketones is pyridinium (B92312) chlorochromate (PCC). wikipedia.orglibretexts.orgmasterorganicchemistry.comresearchgate.netorganic-chemistry.org PCC is a milder oxidizing agent compared to other chromium-based oxidants like chromic acid, which minimizes the risk of over-oxidation or side reactions. masterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a chromate (B82759) ester, followed by an E2-like elimination to yield the ketone. libretexts.org
Table 4: Common Oxidizing Agents for Secondary Alcohols
| Reagent | Abbreviation | Typical Solvent | Product from Secondary Alcohol | Reference |
| Pyridinium Chlorochromate | PCC | Dichloromethane | Ketone | wikipedia.orglibretexts.orgmasterorganicchemistry.comresearchgate.netorganic-chemistry.org |
| Pyridinium Dichromate | PDC | Dichloromethane | Ketone | masterorganicchemistry.com |
| Dess-Martin Periodinane | DMP | Dichloromethane | Ketone | masterorganicchemistry.com |
| Jones Reagent | H₂CrO₄ | Acetone | Ketone | masterorganicchemistry.com |
Cyclization Reactions to Form Heterocyclic Structures
This compound is a versatile bifunctional molecule, possessing both a reactive ketone and a secondary alkyl chloride. This dual reactivity makes it a valuable precursor for the synthesis of a variety of heterocyclic structures through cyclization reactions. These reactions typically involve the reaction of the chloroketone with a binucleophilic reagent, where one nucleophilic center attacks the carbonyl carbon and the other displaces the chloride ion, leading to the formation of a new ring system.
One of the most well-documented applications of this compound in heterocyclic synthesis is its reaction with thiourea (B124793) to form aminothiazole derivatives. This reaction is a classic example of the Hantzsch thiazole (B1198619) synthesis. nih.govnih.govsynarchive.com The reaction proceeds by the initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom, followed by an intramolecular condensation between the amino group and the ketone carbonyl, leading to the formation of a five-membered thiazole ring.
Reaction Scheme: Hantzsch Thiazole Synthesis
Note: This is a representative image. The actual product from the reaction of this compound is 5-benzyl-4-methyl-2-aminothiazole.
The synthesis of thiazoles via the Hantzsch reaction is a robust and widely used method, and various catalysts and reaction conditions have been explored to improve yields and reaction times. nih.govnih.gov While the reaction with thiourea is prevalent, other thioamides can also be employed to generate differently substituted thiazoles.
Beyond the well-established thiazole synthesis, the potential for this compound to participate in other cyclization reactions to form different heterocyclic rings exists, although it is less documented in readily available literature. For instance, reactions with hydrazine (B178648) and its derivatives could potentially lead to the formation of six-membered dihydropyridazine (B8628806) or seven-membered diazepine (B8756704) rings, depending on the reaction conditions and the nature of the hydrazine derivative used. However, the direct synthesis of pyrazoles from γ-chloro ketones is not a standard method, as pyrazoles are typically formed from 1,3-dicarbonyl compounds and hydrazines. beilstein-journals.orgnih.govresearchgate.netmdpi.com
Similarly, intramolecular cyclization of this compound itself is not favored due to the strain of the resulting ring and the lack of a suitably positioned internal nucleophile. However, modification of the molecule, for example, by converting the ketone to a derivative containing a nucleophilic group, could pave the way for intramolecular ring-closing reactions.
Detailed research findings for the Hantzsch thiazole synthesis using a close analogue of the subject compound are presented in the table below, illustrating the typical reactants, conditions, and outcomes of such cyclization reactions.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | Microwave irradiation | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | High | nih.gov |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | Ultrasonic irradiation | Substituted Hantzsch thiazole derivative | 79-90 | nih.gov |
Table 1. Examples of Hantzsch Thiazole Synthesis with α-Halo Ketones.
The data in this table is based on research on similar α-halo ketones and illustrates the general conditions and high yields achievable in Hantzsch thiazole synthesis. The application of microwave or ultrasound irradiation can often accelerate these reactions and improve yields. nih.govnih.gov
Mechanistic Investigations and Reaction Kinetics
Elucidation of Reaction Mechanisms
The elucidation of a reaction mechanism involves a detailed, step-by-step description of how a chemical reaction occurs. For 4-Chloro-4-phenylbutan-2-one, key mechanistic questions revolve around its reduction and substitution reactions.
Distinction Between Hydride Transfer and Electron Transfer Pathways in Reductions
The reduction of the ketone functionality in this compound can, in principle, proceed through two primary pathways: hydride transfer and single-electron transfer (SET).
A hydride transfer mechanism is characteristic of reductions using complex metal hydrides like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). In this process, a hydride ion (H⁻) is directly transferred from the reducing agent to the electrophilic carbonyl carbon. This is a concerted process where the nucleophilic hydride attacks the carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield the corresponding alcohol, 4-chloro-4-phenylbutan-2-ol. The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to nucleophilic attack by the hydride. youtube.com
In contrast, a single-electron transfer (SET) pathway involves the transfer of an electron from a reducing agent (often a metal like sodium or magnesium) to the ketone. This forms a radical anion intermediate, known as a ketyl radical. This radical anion can then be protonated and undergo a second electron transfer followed by another protonation to give the final alcohol product. While less common for simple ketone reductions with complex metal hydrides, SET mechanisms can be operative under specific conditions, particularly with dissolving metal reductions. For α,β-unsaturated carbonyl compounds, the single-electron reduction potentials are a key factor in determining if an electron-initiated hydride transfer can occur. nih.gov
For this compound, reduction with standard hydride reagents such as NaBH4 is expected to predominantly follow the hydride transfer pathway due to the nature of these reagents.
Detailed Analysis of S(_N)2-Type Reaction Mechanisms
The presence of a chlorine atom on a secondary carbon atom makes this compound a substrate for nucleophilic substitution reactions. The most probable mechanism for such a reaction is the S(_N)2 (bimolecular nucleophilic substitution) pathway.
The S(_N)2 mechanism is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (in this case, the chloride ion). masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion.
The transition state of an S(_N)2 reaction involving this compound would feature a pentacoordinate carbon atom, with partial bonds to both the incoming nucleophile and the departing chloride ion. libretexts.org The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction center. In this compound, the presence of the adjacent phenyl group and the ketone functionality may influence the accessibility of the electrophilic carbon to the nucleophile.
Catalytic Cycle Analysis in Complex Transformations
A plausible catalytic cycle for the hydrogenation of this compound would involve the following key steps:
Adsorption: Both hydrogen gas (H₂) and the ketone substrate adsorb onto the surface of the metal catalyst.
Hydrogen Dissociation: The H-H bond in H₂ is broken, and hydrogen atoms are bound to the catalyst surface.
Hydrogenation: The adsorbed ketone undergoes stepwise addition of two hydrogen atoms from the catalyst surface to the carbonyl group. This typically involves the formation of a half-hydrogenated intermediate.
Desorption: The final product, 4-chloro-4-phenylbutan-2-ol, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The solvent can play a crucial role in such reactions, influencing both the reaction rate and selectivity. For instance, in the hydrogenation of 4-phenyl-2-butanone over a Pt/TiO₂ catalyst, alkane solvents were found to favor ring hydrogenation, while aromatic and alcohol solvents led to carbonyl hydrogenation. qub.ac.uk
Kinetic Studies and Rate Law Determination
Kinetic studies are essential for quantifying the rate of a reaction and understanding how it is influenced by the concentration of reactants and catalysts.
Determination of Reaction Order with Respect to Reactants and Catalysts
For an S(_N)2 reaction of this compound with a nucleophile (Nu⁻), the reaction rate is expected to be dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com The rate law can be expressed as:
Rate = k[this compound][Nu⁻]
To illustrate how the reaction order is determined experimentally, consider the following hypothetical data for the reaction of this compound with a generic nucleophile:
| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.0 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 2.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 2.0 x 10⁻⁴ |
From this data, comparing experiments 1 and 2, doubling the concentration of the substrate while keeping the nucleophile concentration constant doubles the initial rate, indicating a first-order dependence on the substrate. Similarly, comparing experiments 1 and 3, doubling the nucleophile concentration while keeping the substrate concentration constant also doubles the initial rate, indicating a first-order dependence on the nucleophile.
Activation Energy Calculations and Transition State Analysis
The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined experimentally by measuring the rate constant (k) at different temperatures and using the Arrhenius equation. For an S(_N)2 reaction, the activation energy is related to the energy of the transition state. libretexts.org
Computational chemistry provides a powerful tool for studying transition states and calculating activation energies. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to model the reaction pathway and determine the geometry and energy of the transition state. For S(_N)2 reactions, computational studies have been used to analyze the effect of the nucleophile, leaving group, and solvent on the activation barrier.
A reaction coordinate diagram for the S(_N)2 reaction of this compound would show the energy of the system as it progresses from reactants to products. The peak of this diagram corresponds to the transition state, and the difference in energy between the reactants and the transition state represents the activation energy.
Due to the lack of specific experimental data for the activation energy of reactions involving this compound, theoretical calculations would be necessary to obtain a quantitative value for this important kinetic parameter.
Characterization and Role of Transient Intermediates
Information on the transient intermediates formed during reactions involving this compound is not available in the reviewed literature. Research detailing the spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) or the kinetic role of any fleeting intermediates in the reaction mechanisms of this specific compound has not been published. Consequently, no data tables can be generated on this topic.
Computational and Theoretical Studies on 4 Chloro 4 Phenylbutan 2 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 4-Chloro-4-phenylbutan-2-one.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity of molecules by calculating various electronic properties. For this compound, DFT can be used to determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.
The reactivity of the carbonyl group in ketones is a central aspect of their chemistry. DFT-based reactivity indices can provide a quantitative measure of local reactivity. For instance, the Fukui function can be calculated to identify the most electrophilic and nucleophilic sites within the this compound molecule. The carbon atom of the carbonyl group is expected to be a primary electrophilic site, susceptible to nucleophilic attack, a common reaction pathway for ketones. jackwestin.com The presence of the chlorine atom and the phenyl group can modulate the reactivity of the carbonyl group and the adjacent carbon atoms through inductive and resonance effects.
Table 1: Calculated DFT Reactivity Descriptors for this compound (Illustrative) (Note: These values are illustrative and would be obtained from specific DFT calculations)
| Descriptor | Value (arbitrary units) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |
| Fukui Function (f-) at C=O | 0.05 | Predicts susceptibility to electrophilic attack. |
| Fukui Function (f+) at C=O | 0.25 | Predicts susceptibility to nucleophilic attack. |
These calculations can help in understanding and predicting the outcomes of various reactions, such as reductions, oxidations, and additions to the carbonyl group.
Understanding the mechanism of a chemical reaction requires the characterization of its transition state(s). DFT calculations are a powerful tool for locating and characterizing the geometry and energy of transition states, which correspond to saddle points on the potential energy surface. ucsb.edu For reactions involving this compound, such as its synthesis via electrophilic chlorination of a precursor or its subsequent nucleophilic substitution at the chlorine-bearing carbon, modeling the transition states provides invaluable mechanistic insights.
For example, in a nucleophilic substitution reaction where the chloride ion is displaced, DFT can be used to model the transition state structure, calculate the activation energy (the energy barrier that must be overcome for the reaction to occur), and determine the reaction's thermodynamics. acs.org This information helps in predicting the feasibility and rate of the reaction under different conditions. Recent advancements in computational methods, including machine learning approaches, are making the prediction of transition state structures even faster and more accessible. mit.edu
Table 2: Calculated Energetic Barriers for a Hypothetical SN2 Reaction of this compound (Illustrative) (Note: These values are illustrative and would be obtained from specific DFT calculations)
| Parameter | Energy (kcal/mol) | Description |
| Reactant Complex Energy | 0.0 | Relative energy of the initial complex. |
| Transition State Energy | +18.5 | The energetic barrier for the reaction. |
| Product Complex Energy | -5.2 | Relative energy of the final complex. |
| Overall Reaction Energy | -10.8 | The thermodynamics of the reaction. |
These calculations can also be used to explore competing reaction pathways and to understand the factors that control selectivity in chemical reactions.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to study the three-dimensional structure and dynamic behavior of molecules over time.
The phenyl group and the chlorine atom introduce significant steric bulk, which will influence the preferred conformations. nih.gov Understanding the conformational landscape is crucial because the reactivity of the molecule can be highly dependent on its shape. For instance, the accessibility of the carbonyl carbon to an incoming nucleophile can be affected by the orientation of the adjacent phenyl and chloro-substituted carbon.
Table 3: Relative Energies of Key Conformers of this compound (Illustrative) (Note: These values are illustrative and would be obtained from specific molecular mechanics or DFT calculations)
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti-periplanar | ~180° | 0.0 | 65 |
| Syn-clinal (gauche) | ~60° | 1.2 | 25 |
| Anticlinal | ~120° | 2.5 | 10 |
In catalyzed reactions, understanding the interaction between the substrate (this compound) and the catalyst is key to explaining the catalytic activity and selectivity. Molecular modeling techniques, such as docking and molecular dynamics (MD) simulations, can be used to study these interactions in detail. nih.gov
For instance, in an organocatalyzed reaction, docking studies can predict the preferred binding mode of this compound within the active site of the catalyst. Subsequent MD simulations can then be used to explore the dynamic stability of the substrate-catalyst complex and to identify key non-covalent interactions, such as hydrogen bonds or halogen bonds, that are responsible for binding and activation. researchgate.netnih.gov These simulations can provide a dynamic picture of how the catalyst orients the substrate for a specific reaction to occur. acs.orgvtt.finih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular reaction. While a full QSRR study would require data for a series of related compounds, the principles can be applied to understand the factors influencing the reactivity of this compound.
In a hypothetical QSRR study on a series of substituted phenylbutanones, various molecular descriptors for each compound would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. These descriptors would then be correlated with experimentally measured reaction rates or equilibrium constants using statistical methods like multiple linear regression or machine learning algorithms.
For this compound, key descriptors would include those related to the electronic properties of the phenyl ring, the steric bulk of the chloro-substituent, and the electrophilicity of the carbonyl carbon. Such a study could lead to a predictive model for the reactivity of this class of compounds and help in the design of new molecules with desired reactivity profiles.
Applications As a Key Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Biologically Active Compounds
While 4-Chloro-4-phenylbutan-2-one is a plausible precursor for various biologically active molecules due to its structural motifs, specific, well-documented synthetic pathways in peer-reviewed literature starting from this exact compound are not extensively reported. However, its structural components are present in important pharmaceutical agents, such as certain GABA analogues.
Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter, and its derivatives are used in a variety of neurological drugs. chemicalbook.com For instance, the structural backbone of β-phenyl-GABA (Phenibut) contains a phenyl group attached to a four-carbon chain, which could theoretically be derived from this compound. Published syntheses of Phenibut and a related drug, Baclofen (β-(4-chlorophenyl)-GABA), typically start from different precursors, such as benzaldehyde (B42025) or 4-chlorobenzaldehyde, and proceed through multi-step sequences involving Knoevenagel or Michael-type reactions. chemicalbook.comchim.itchemicalbook.combrieflands.comresearchgate.net
The antidepressant Sertraline features a tetralone core, which is a cyclic ketone derivative. The synthesis of this key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, is well-established but commonly proceeds via routes such as the Friedel-Crafts reaction between 1-naphthol (B170400) and 1,2-dichlorobenzene. nih.govresearchgate.net An alternative conceptual approach could involve the intramolecular Friedel-Crafts cyclization of a substituted 4-phenylbutyric acid derivative. researchgate.net While theoretically possible, a direct, high-yield synthesis of these specific biologically active compounds starting from this compound is not a commonly cited industrial or academic method.
Role in the Construction of Diverse Organic Scaffolds
The reactivity of this compound makes it a potential starting material for the synthesis of various carbocyclic and heterocyclic scaffolds. The most notable application in this regard is the formation of the tetralone ring system.
Tetralone Scaffold Synthesis: The tetralone framework is a core component of many natural products and pharmaceutical agents. Intramolecular Friedel-Crafts acylation is a standard method for constructing this bicyclic system. researchgate.net In principle, a derivative of this compound, such as the corresponding carboxylic acid, could undergo Lewis acid-catalyzed cyclization to yield a 4-phenyl-tetralone derivative. This reaction proceeds by the formation of an acylium ion intermediate which then attacks the pendant phenyl ring to form the new six-membered ring.
| Reaction Type | Reagents/Catalysts | Product Scaffold | Reference |
| Intramolecular Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃, Bi(OTf)₃) | Tetralones | researchgate.net |
This strategy highlights the utility of the basic butanone chain in forming fused ring systems, which are prevalent in medicinal chemistry.
Advanced Analytical Techniques in the Study of 4 Chloro 4 Phenylbutan 2 One and Its Reactions
Spectroscopic Characterization of Reaction Products and Intermediates
Spectroscopic methods are fundamental in elucidating the molecular structure of 4-Chloro-4-phenylbutan-2-one and its reaction products. By analyzing the interaction of molecules with electromagnetic radiation, chemists can gain detailed insights into the connectivity of atoms and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.
In the case of compounds structurally related to this compound, such as its isomer 3-Chloro-4-phenylbutan-2-one (B14708161) , NMR spectroscopy has been used to confirm its structure. The ¹H NMR spectrum of 3-Chloro-4-phenylbutan-2-one in CDCl₃ shows a characteristic singlet for the methyl protons, and multiplets for the methylene (B1212753) and methine protons, with chemical shifts and coupling constants that are consistent with the proposed structure. orgsyn.org The ¹³C NMR spectrum further supports this, with distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, the methylene carbon, and the methyl carbon, in addition to the aromatic signals. orgsyn.org
For more complex reaction products derived from similar butanone backbones, such as 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one , a combination of 1D and 2D NMR techniques (COSY, HSQC, and HMBC) is employed for unambiguous assignment of all proton and carbon signals. mdpi.com Such detailed analysis is crucial for confirming the outcome of a reaction and understanding the stereochemistry of the products. mdpi.com
NMR spectroscopy is also a powerful tool for gaining mechanistic insights into reactions. By monitoring the changes in the NMR spectrum of a reaction mixture over time, it is possible to identify transient intermediates and determine reaction kinetics. Techniques such as Diffusion-Ordered NMR Spectroscopy (DOSY) can be particularly useful in characterizing reaction intermediates in complex mixtures.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.33–7.21 | m | Aromatic protons (5H) | |
| ¹H | 4.41 | dd | 8.0, 6.2 | CH-Cl |
| ¹H | 3.34 | dd | 14.3, 6.2 | CH₂ (1H) |
| ¹H | 3.08 | dd | 14.3, 8.1 | CH₂ (1H) |
| ¹H | 2.29 | s | CH₃ | |
| ¹³C | 202.6 | C=O | ||
| ¹³C | 136.1 | Aromatic C (quaternary) | ||
| ¹³C | 129.3 | Aromatic CH | ||
| ¹³C | 128.6 | Aromatic CH | ||
| ¹³C | 127.2 | Aromatic CH | ||
| ¹³C | 63.8 | CH-Cl | ||
| ¹³C | 39.8 | CH₂ | ||
| ¹³C | 26.8 | CH₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about the functional groups present.
The IR spectrum of a molecule containing the 4-phenylbutan-2-one framework would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1700-1725 cm⁻¹. chegg.com For instance, the IR spectrum of 3-Chloro-4-phenylbutan-2-one displays a strong peak at 1715 cm⁻¹. orgsyn.org Other characteristic absorptions would include those for aromatic C-H stretching (around 3030 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C-Cl stretching (typically in the fingerprint region, 850-550 cm⁻¹).
Raman spectroscopy can provide complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as C-C bonds in the aromatic ring often give rise to strong Raman signals. The symmetric stretching of the benzene (B151609) ring typically appears as a strong band in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed in Related Compounds (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | 3030 (for 3-Chloro-4-phenylbutan-2-one) orgsyn.org |
| Aliphatic C-H | Stretching | 3000-2850 | 2928 (for 3-Chloro-4-phenylbutan-2-one) orgsyn.org |
| Ketone C=O | Stretching | 1725-1705 | 1715 (for 3-Chloro-4-phenylbutan-2-one) orgsyn.org |
| C-Cl | Stretching | 850-550 | - |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Reaction Monitoring
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. This is a critical step in the characterization of new compounds.
For example, the molecular formula of 3-Chloro-4-phenylbutan-2-one was confirmed by HR-MS, which provided an exact mass that matched the calculated value for its sodium adduct [M+Na]⁺. orgsyn.org Similarly, for the derivative 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one , HR-MS was used to identify the [M-Cl]⁺ fragment, further confirming the compound's identity. mdpi.com
Beyond structural confirmation, mass spectrometry can be adapted for real-time monitoring of chemical reactions. Techniques such as those utilizing low-temperature plasma probes coupled with a mass spectrometer allow for the continuous tracking of reactants and products directly from the reaction mixture. researchgate.net This provides valuable kinetic data and insights into reaction mechanisms.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.
While the crystal structure of this compound itself may not be readily available, the structures of its derivatives can provide invaluable insights. For instance, the single-crystal X-ray diffraction analysis of 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one , a product of an aldol (B89426) condensation, unequivocally established its molecular structure and revealed the presence of both enantiomers in the crystal lattice. mdpi.com The analysis provided detailed information about the coordination geometry around the tin atom and the intramolecular interactions within the molecule. mdpi.com Such detailed structural information is crucial for understanding the properties and reactivity of these molecules.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₂H₂₁ClO₂Sn |
| Formula Weight | 471.53 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.5621(5) |
| b (Å) | 16.7398(6) |
| c (Å) | 15.6454(6) |
| β (°) | 96.5030(10) |
| Volume (ų) | 4049.5(2) |
| Z | 8 |
Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment
Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the identification of products and byproducts, and for assessing the purity of isolated compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
In the context of reactions involving this compound, GC-MS can be used to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time. This allows for the determination of the consumption of starting materials and the formation of products. For example, in reactions involving the conversion of secondary alcohols to alkyl chlorides, a process relevant to the synthesis of the target compound, GC-MS is used to analyze the crude reaction mixture to determine the extent of conversion. rsc.org Furthermore, GC-MS is an invaluable tool for assessing the purity of the final product and for identifying any volatile impurities that may be present. nih.gov The mass spectrometer provides fragmentation patterns for each separated component, which can be compared to spectral libraries for positive identification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of studying this compound, HPLC is invaluable for monitoring reaction progress, assessing product purity, and quantifying yields. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.
For the analysis of this compound and related reaction species, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., octadecylsilyl-silica, C18), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase. More nonpolar compounds interact more strongly with the C18-functionalized silica (B1680970) and are retained longer, resulting in higher retention times (t R).
Detection is often accomplished using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV radiation. A common detection wavelength for compounds containing a benzene ring is 254 nm. rsc.org By monitoring the UV absorbance of the column effluent as a function of time, a chromatogram is generated, with peaks corresponding to the different components of the mixture. The area under each peak is proportional to the concentration of that specific compound.
In a typical research scenario, HPLC can be used to monitor the conversion of a starting material, such as benzalacetone, to this compound. By analyzing samples taken at different time intervals, researchers can track the disappearance of the reactant peak and the appearance of the product peak, thereby optimizing reaction conditions like temperature, time, and catalyst loading.
Table 1: Illustrative HPLC Parameters for Reaction Monitoring This table presents a hypothetical set of parameters for the analysis of a reaction mixture containing this compound. Actual retention times will vary based on the specific instrument, column, and precise conditions.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Hypothetical Analyte | Hypothetical Retention Time (t R) |
| Benzalacetone (Reactant) | 3.5 min |
| This compound (Product) | 4.8 min |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used to separate components of a mixture. It is an essential tool for organic chemists to quickly monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. chemistryhall.com
The process involves spotting a small amount of the reaction mixture onto a stationary phase, which is typically a thin layer of silica gel or alumina (B75360) coated onto a glass or plastic plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, known as the mobile phase or eluent. The mobile phase travels up the plate by capillary action, and as it passes over the initial spot, it dissolves the sample and carries it up the plate.
Separation occurs because different compounds travel at different rates depending on their polarity and their interactions with the stationary and mobile phases. Generally, less polar compounds have weaker interactions with the polar silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (R f) value. The R f is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
For reactions involving this compound, TLC allows for a quick qualitative assessment. For instance, in the synthesis of a related isomer, 3-chloro-4-phenylbutan-2-one, TLC was used to identify the product during column chromatography purification. orgsyn.org Using a mobile phase of 10:90 ethyl acetate (B1210297) to pentane (B18724) on a silica gel plate, the product showed an R f value of 0.58. orgsyn.org Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using chemical stains like potassium permanganate (B83412) (KMnO₄) or phosphomolybdic acid, which react with the compounds to produce colored spots. rsc.orgorgsyn.org
Table 2: Example TLC Conditions for Analysis of a Chloro-phenylbutanone Isomer
| Parameter | Description |
| Stationary Phase | Silica gel plate |
| Mobile Phase (Eluent) | 10% Ethyl Acetate in Pentane (10:90 v/v) orgsyn.org |
| Analyte Example | 3-chloro-4-phenylbutan-2-one orgsyn.org |
| Observed R f Value | 0.58 orgsyn.org |
| Visualization Method | UV light, Potassium Permanganate (KMnO₄) stain orgsyn.org |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
